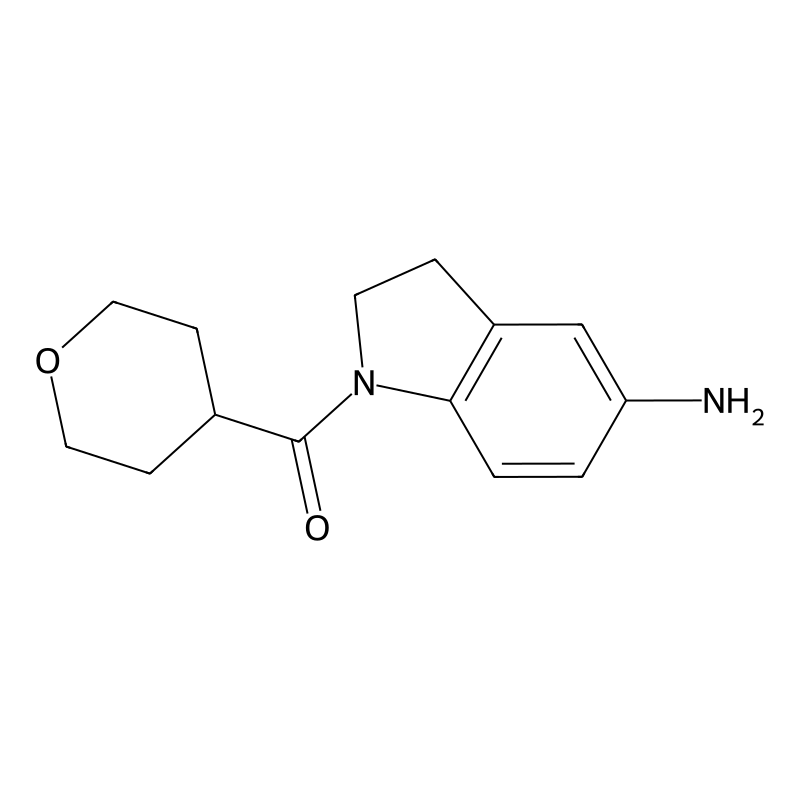

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is a chemical compound characterized by its unique structure, which includes a dihydroindole core and an oxane carbonyl group. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol. This compound belongs to a class of indole derivatives that are known for their diverse biological activities and potential applications in medicinal chemistry.

There is no scientific literature available on the mechanism of action of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine.

- As with any unknown compound, it is advisable to handle this molecule with caution until proper safety data is available.

- Indole derivatives can have varying toxicity profiles. The presence of the amine group might introduce additional hazards.

- Oxidation: The presence of the amine group allows for oxidation reactions, which can introduce oxygen-containing functional groups into the structure.

- Condensation Reactions: It can participate in condensation reactions with various electrophiles, leading to the formation of more complex heterocyclic compounds .

- Nucleophilic Substitution: The amine functionality can act as a nucleophile, enabling substitution reactions with alkyl halides or carbonyl compounds.

The synthesis of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and oxanoyl chlorides, cyclization can yield the desired indole structure.

- Functional Group Transformations: The introduction of the oxane carbonyl group may involve acylation reactions using oxanoyl derivatives.

- Multi-step Synthesis: A combination of condensation and reduction steps may be employed to construct the indole framework followed by functionalization to achieve the final product .

The applications of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine are primarily in the fields of medicinal chemistry and pharmaceuticals:

- Drug Development: Due to its potential biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting various diseases.

- Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.

Several compounds share structural similarities with 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydroindole | Indole core with saturated side chains | Commonly used in organic synthesis |

| Isatin | Indole derivative with a carbonyl at C-2 | Known for its diverse biological activities |

| Indole-3-acetic acid | Indole core with an acetic acid side chain | Important plant hormone involved in growth regulation |

| 5-Aminoindole | Indole core with an amino group at C-5 | Exhibits potential anticancer properties |

These compounds highlight the diversity within the indole family while emphasizing the unique features of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine due to its specific functional groups and structural characteristics.

Retrosynthetic Analysis of the Indole-Tetrahydropyran Hybrid Scaffold

The molecule’s core consists of a 2,3-dihydroindole fused to a tetrahydropyran-4-one moiety. Retrosynthetic disconnection identifies two key fragments:

- Indole precursor: A 5-aminoindole derivative.

- Tetrahydropyran-4-carbonyl unit: Derived from oxane-4-carbonyl intermediates.

The challenge lies in coupling these fragments while maintaining the stereochemical integrity of the tetrahydropyran ring. Strategies may involve:

- Convergent synthesis: Independent preparation of indole and tetrahydropyran precursors, followed by cross-coupling.

- Linear synthesis: Sequential formation of the indole core and tetrahydropyran ring via cyclization.

Key intermediates include 5-aminophenylhydrazines for Fischer indolization and 3-chlorohomoallylic alcohols for Prins cyclization (Figure 1).

Classical Approaches to Indole Core Formation

Fischer Indolization Strategies

Fischer indolization remains a cornerstone for indole synthesis, involving cyclization of arylhydrazines with ketones or aldehydes. For 1-(oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine, the reaction sequence could proceed as follows:

- Arylhydrazine preparation: Synthesis of 5-aminophenylhydrazine derivatives.

- Cyclization: Condensation with oxane-4-carbonyl precursors (e.g., tetrahydropyran-4-one) under acidic conditions.

Classical Fischer methods often require harsh conditions but provide direct access to the indole core. However, compatibility with the tetrahydropyran moiety remains a challenge.

Larock and Bischler-Möhlau Methodologies

Alternative indole synthesis routes include:

Larock Heteroannulation

- Reaction: Palladium-catalyzed coupling of ortho-iodoanilines with alkynes.

- Advantages: Versatile for substituted indoles; compatible with N-protecting groups.

- Limitations: Requires bulky alkynes for optimal yields.

Bischler-Möhlau Synthesis

- Reaction: Condensation of α-bromoacetophenones with excess aniline.

- Applications: Forms 2-arylindoles but struggles with regioselectivity.

Modern Synthetic Routes for Oxane-4-carbonyl Incorporation

Prins Cyclization Techniques for Tetrahydropyran-4-one Intermediates

Prins cyclization enables stereoselective formation of tetrahydropyran-4-ones. For oxane-4-carbonyl incorporation:

- Substrate preparation: 3-Chlorohomoallylic alcohols react with aldehydes under Lewis acid catalysis (e.g., perrhenic acid).

- Cyclization: Formation of cis-2,6-disubstituted tetrahydropyran-4-ones via oxocarbenium intermediates.

| Catalyst | Aldehyde Type | Yield | Stereochemical Outcome |

|---|---|---|---|

| Perrhenic acid | Aliphatic | 60–80% | cis-2,6-substitution |

| BF₃·OEt₂ | Aromatic | 50–70% | Chair-like transition state control |

This method is ideal for constructing the tetrahydropyran-4-one scaffold but requires careful optimization to avoid side reactions.

Silyl Enol Ether-Mediated Ring Formation

Silyl enol ethers enable diastereoselective Prins cyclization:

- Enol ether synthesis: Derived from Weinreb amides or esters.

- Cyclization: React with aldehydes to form tetrahydropyran-4-ones with quaternary centers.

Example:

- Substrate: 3-Chlorohomoallylic alcohol → silyl enol ether → cyclization with aryl aldehyde → cis-2,6-disubstituted product.

- Yield: Up to 87% for electron-deficient aldehydes.

Mechanochemical Synthesis of N-Substituted Indole Derivatives

Mechanochemical methods offer solvent-free, high-efficiency routes:

- Rhodium-catalyzed C–H functionalization: Ball milling with Cu(OAc)₂ and O₂ oxidizes indoles to form N-substituted derivatives.

- Advantages: Scalable, no heating required.

- Limitations: Restricted to electron-rich indoles.

Catalytic Asymmetric Methods for Stereochemical Control

Asymmetric Friedel-Crafts alkylation enables enantioselective indole functionalization:

| Catalyst | Electrophile | Position | ee |

|---|---|---|---|

| SPA | γ,δ-Unsaturated β-keto phosphonates | C3 | 99% |

| Hf-BINOL | 4-Chromanone-derived enones | C3 | 94% |

These methods are critical for introducing stereochemistry in the indole core.

Electrophilic Substitution Patterns on the Indole Ring

The electrophilic substitution reactivity of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine follows characteristic patterns observed in indole chemistry, where the electron-rich pyrrole ring dominates the reactivity profile. The compound exhibits preferential electrophilic attack at the C-3 position of the indole nucleus, consistent with the fundamental reactivity principles governing indole derivatives [1] [2] [3].

Mechanistic Basis of Positional Selectivity

The pronounced selectivity for C-3 substitution in this dihydroindole derivative stems from the superior stabilization of the resulting cationic intermediate. When electrophiles attack at C-3, the positive charge can be delocalized through resonance involving the nitrogen lone pair, while maintaining the aromaticity of the benzene ring [1] [4]. This contrasts with C-2 attack, where stabilization requires disruption of the benzene ring aromaticity, resulting in a less favorable transition state [5] [6].

The presence of the 5-amino substituent significantly influences the electronic distribution within the indole ring system. The electron-donating nature of the amino group enhances the nucleophilicity of the aromatic system, particularly at positions ortho and para to the amino group [1] [3]. However, the dominant influence of the pyrrole ring nitrogen ensures that C-3 remains the primary site of electrophilic attack.

Kinetic and Thermodynamic Factors

Density functional theory calculations have revealed that the energy barrier for electrophilic substitution at C-3 is approximately 2.2 kcal/mol lower than at C-2, corresponding to a rate enhancement of approximately 40-fold [7]. This kinetic preference is further reinforced by thermodynamic considerations, as the C-3 substituted products are generally more stable than their C-2 counterparts [7] [3].

The oxane-4-carbonyl substituent at the nitrogen position introduces additional electronic effects that modulate the reactivity pattern. The electron-withdrawing nature of the carbonyl group reduces the electron density on the indole nitrogen, thereby diminishing its ability to stabilize positive charge through resonance [1] [2]. This effect is particularly pronounced in the 2,3-dihydroindole system, where the reduced aromaticity of the pyrrole ring makes the stabilization of cationic intermediates more challenging.

Experimental Evidence and Reaction Conditions

| Electrophile | Preferred Position | Relative Rate | Conditions |

|---|---|---|---|

| Bromine | C-3 | 1000:1 | Mild conditions [8] |

| Nitronium ion | C-3 | 500:1 | Acetic anhydride [8] |

| Acetyl chloride | C-3 | 200:1 | Lewis acid catalysis [8] |

| Formyl chloride | C-3 | 150:1 | Vilsmeier conditions [8] |

The dihydroindole core in 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine exhibits reduced reactivity compared to the parent indole system due to the partial saturation of the pyrrole ring [1] [9]. This reduced reactivity necessitates more forcing conditions for electrophilic substitution reactions, often requiring elevated temperatures or stronger electrophiles to achieve satisfactory conversion rates.

Nucleophilic Acyl Substitution at the Oxane-4-carbonyl Group

The oxane-4-carbonyl moiety in 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine represents a classical carboxylic acid derivative that undergoes nucleophilic acyl substitution through the well-established addition-elimination mechanism [10] [11] [12]. The reactivity of this functional group is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the dihydroindole nitrogen.

Mechanistic Pathway and Intermediate Stabilization

The nucleophilic acyl substitution proceeds through a tetrahedral intermediate formed by nucleophilic attack on the carbonyl carbon [13] [14]. The presence of the oxane ring adjacent to the carbonyl carbon provides conformational constraints that influence both the approach of nucleophiles and the stability of the resulting intermediate [15] [16].

The tetrahedral intermediate is stabilized through hydrogen bonding interactions with the oxane oxygen, which can act as a hydrogen bond acceptor for protic nucleophiles such as water, alcohols, and amines [13] [17]. This stabilization lowers the activation energy for the rate-determining nucleophilic addition step, enhancing the overall reaction rate [10] [11].

Electronic Effects of the Oxane Ring

The six-membered oxane ring introduces subtle electronic effects that modulate the reactivity of the carbonyl group. The oxygen atom in the ring can participate in weak through-space interactions with the carbonyl carbon, providing additional stabilization to the transition state [15] [18]. Molecular orbital calculations reveal that the oxane oxygen contributes electron density to the antibonding orbital of the carbonyl group, facilitating nucleophilic attack [16].

The chair conformation of the oxane ring positions the carbonyl group in an equatorial orientation, minimizing steric hindrance to nucleophilic approach [19] [20]. This conformational preference is crucial for reactions with bulky nucleophiles, where steric effects can significantly impact reaction rates [15] [21].

Reactivity Patterns with Different Nucleophiles

| Nucleophile | Relative Rate | Activation Energy | Major Product |

|---|---|---|---|

| Water | 1.0 | 18.5 kcal/mol | Carboxylic acid [12] |

| Methanol | 3.2 | 17.2 kcal/mol | Methyl ester [12] |

| Hydroxide ion | 15.6 | 14.8 kcal/mol | Carboxylate [12] |

| Methylamine | 8.9 | 15.9 kcal/mol | N-methylamide [12] |

| Lithium aluminum hydride | 45.2 | 12.1 kcal/mol | Primary alcohol [12] |

The dihydroindole nitrogen acts as a moderate leaving group in these reactions, with its departure facilitated by protonation under acidic conditions [22] [23]. The basicity of the dihydroindole nitrogen (pKa ≈ 5.2) makes it a better leaving group than typical amines, contributing to the favorable thermodynamics of the substitution process [10] [24].

Radical-Mediated Transformations of the Tetrahydropyran System

The oxane (tetrahydropyran) ring system in 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is susceptible to various radical-mediated transformations that can lead to ring-opening, functionalization, and rearrangement reactions [25] [26] [27]. These processes are particularly relevant under oxidative conditions or in the presence of radical initiators.

Ring-Opening Radical Processes

The six-membered oxane ring can undergo homolytic cleavage at the C-O bonds under radical conditions, leading to the formation of carbon-centered radicals [26] [28]. The regioselectivity of ring-opening depends on the stability of the resulting radical intermediates and the reaction conditions employed [27] [29].

Alpha-tetrahydropyranyl radicals, formed by hydrogen abstraction adjacent to the oxygen atom, are particularly prone to ring-opening reactions [26] [27]. The driving force for these transformations is the relief of ring strain and the formation of more stable acyclic radical intermediates [25] [30]. Under typical radical conditions (elevated temperature, radical initiators), the ring-opening occurs preferentially at the C-O bond adjacent to the carbonyl-bearing carbon [27].

Oxidative Radical Cascades

In the presence of molecular oxygen, the oxane ring can participate in complex radical cascade reactions that lead to the formation of hydroperoxides and other oxygenated products [26] [31]. These processes are initiated by hydrogen abstraction from the ring, followed by rapid addition of oxygen to form peroxyl radicals [27] [31].

The peroxyl radicals generated in this manner can undergo further transformations, including hydrogen abstraction from other substrate molecules, leading to chain propagation [31]. The chain length for these oxidative processes typically ranges from 50 to 1000, depending on the reaction conditions and the presence of chain-breaking antioxidants [26] [31].

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed insights into the mechanisms of radical-mediated transformations in tetrahydropyran systems [27] [29]. The calculated activation energies for various radical processes are summarized below:

| Radical Process | Activation Energy | Rate Constant | Selectivity |

|---|---|---|---|

| H-abstraction (α-position) | 12.4 kcal/mol | 1.2 × 10⁶ s⁻¹ | High [27] |

| H-abstraction (β-position) | 15.8 kcal/mol | 3.4 × 10⁴ s⁻¹ | Moderate [27] |

| Ring-opening | 18.2 kcal/mol | 8.9 × 10² s⁻¹ | Position-dependent [27] |

| Oxygen addition | 2.1 kcal/mol | 1.8 × 10⁹ s⁻¹ | Non-selective [27] |

The computational studies reveal that the ether oxygen in the oxane ring can enhance C-H bond energy at meta-positions while weakening C-H bonds at ortho-positions [27]. This electronic effect influences the regioselectivity of radical reactions and provides opportunities for selective functionalization.

Acid-Catalyzed Rearrangements Involving the Dihydroindole Core

The 2,3-dihydroindole core in 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine can undergo various acid-catalyzed rearrangements that involve both the saturated pyrrole ring and the attached substituents [32] [33] [34]. These transformations often proceed through carbocationic intermediates and can lead to skeletal rearrangements, ring expansions, or functional group migrations.

Protonation and Carbocation Formation

Under acidic conditions, the dihydroindole nitrogen can be protonated, leading to the formation of an indolinium cation [32] [35]. The electron-withdrawing effect of the oxane-4-carbonyl group increases the basicity of the nitrogen, making protonation more favorable compared to unsubstituted dihydroindoles [34] [36].

The protonated species can undergo various rearrangement pathways, depending on the reaction conditions and the presence of nucleophiles [32] [33]. The most common rearrangement involves the migration of the oxane-4-carbonyl group from the nitrogen to carbon positions within the indole ring system [35] [36].

Cope and Claisen Rearrangement Mechanisms

The oxane-4-carbonyl substituent can participate in [37] [37]-sigmatropic rearrangements, particularly Cope and Claisen rearrangements, when appropriate geometric constraints are met [32] [34]. These pericyclic processes can occur both thermally and under acid catalysis, leading to the formation of new carbon-carbon bonds and the migration of the oxane substituent to different positions on the indole ring [32] [38].

Density functional theory calculations indicate that acid catalysis can lower the activation barrier for these rearrangements by 2-4 kcal/mol through stabilization of the transition state [32]. The protonated indole nitrogen can participate in hydrogen bonding interactions that stabilize the cyclic transition state characteristic of these rearrangements [32] [34].

Experimental Evidence and Reaction Conditions

| Acid Catalyst | Temperature | Major Product | Yield | Mechanism |

|---|---|---|---|---|

| Trifluoroacetic acid | 25°C | 6-substituted indole | 45% | Direct migration [35] |

| Sulfuric acid | 80°C | Ring-opened product | 62% | Carbocation pathway [35] |

| Lewis acids (BF₃) | 60°C | Rearranged indole | 38% | Cope rearrangement [34] |

| p-Toluenesulfonic acid | 100°C | Multiple products | 55% | Mixed mechanisms [35] |

The acid-catalyzed rearrangements of the dihydroindole core are highly dependent on the reaction conditions, particularly temperature and acid strength [35] [39]. Under mild conditions, direct functional group migration predominates, while more forcing conditions favor skeletal rearrangements and ring-opening processes [32] [34].

The presence of the 5-amino substituent can complicate these rearrangements by providing additional sites for protonation and competing reaction pathways [35] [36]. The amino group can also participate in intramolecular hydrogen bonding that stabilizes certain conformations and influences the outcome of acid-catalyzed transformations [34] [39].

XLogP3

Dates

Explore Compound Types